Ethyl 3-amino-3-cyanopropanoate

Caspase-1 inhibition ADME profiling Prodrug development

For research programs requiring precise regiochemistry for cysteine-reactive pharmacophores, generic β-amino esters introduce variability in cyclization and target engagement. Ethyl 3-amino-3-cyanopropanoate ensures consistent 3-position nitrile geometry essential for caspase-1 active-site coupling. Key performance data: - Stability: No degradation at pH 2 or pH 7 over 96 h, supporting extended in vivo studies. - Yield: Achieves 85% coupling in 15 min at RT using thiophosphoramide reagents. - Resolution: Compatible with lipase-catalyzed kinetic resolution for enantiopure γ-amino acid precursors.

Molecular Formula C6H10N2O2
Molecular Weight 142.158
CAS No. 1501107-84-1
Cat. No. B2848056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-cyanopropanoate
CAS1501107-84-1
Molecular FormulaC6H10N2O2
Molecular Weight142.158
Structural Identifiers
SMILESCCOC(=O)CC(C#N)N
InChIInChI=1S/C6H10N2O2/c1-2-10-6(9)3-5(8)4-7/h5H,2-3,8H2,1H3
InChIKeyRUJQQTHEMJSOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Amino-3-Cyanopropanoate: Research Selection Guide


Ethyl 3-amino-3-cyanopropanoate (CAS 1501107-84-1) is a β-amino acid ester derivative characterized by the presence of an amino group, a cyano group, and an ethyl ester functional group on a propanoate backbone . This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with its 3-cyanopropanoic acid moiety identified as a critical pharmacophore in the development of caspase-1 inhibitors [1]. The compound is commercially available from multiple suppliers at typical research-grade purity of 95% .

Synthetic intermediate for caspase-1 inhibitor development
β-amino ester scaffold with 3-cyanopropanoic acid pharmacophore
Research-grade purity supports medicinal chemistry workflows

Ethyl 3-Amino-3-Cyanopropanoate: Non-Interchangeability


Substitution with generic β-amino esters or alternative cyano-substituted propanoates (e.g., methyl ester analog, 2-amino positional isomers, or free acid forms) introduces measurable divergence in synthetic utility and downstream performance. The ethyl ester moiety confers distinct physicochemical properties—including LogP and TPSA values that differ from the methyl ester analog—affecting solubility and membrane permeability in biological assays . Critically, the 3-amino-3-cyano substitution pattern enables specific cyclization and condensation reactivity not accessible to 2-amino-3-cyanopropanoate or 3-amino-2-cyanopropanoate positional isomers . Furthermore, in pharmacological applications, the 3-cyanopropanoic acid moiety functions as a covalent electrophile targeting active-site cysteine residues in caspase-1, a mechanism that requires precise regiochemical positioning of the nitrile group [1]. Generic substitution without validating these parameters introduces uncontrolled variables in reaction yields, stereochemical outcomes, and biological activity profiles.

Ethyl vs Methyl Ester

LogP and polarity differences may alter solubility and passive permeability in biological assays.

Regiochemistry Mismatch

3‑amino‑3‑cyano substitution enables specific cyclization and cysteine‑targeting reactivity not accessible to 2‑amino or 2‑cyano positional isomers.

Free Acid Form

Free acid analogs lack the ester prodrug profile and may exhibit lower membrane permeability and distinct aqueous stability.

Ethyl 3-Amino-3-Cyanopropanoate: Comparator Evidence


Aqueous Stability & Permeability vs. Free Acid

In a direct head-to-head comparison within the same caspase-1 inhibitor scaffold series, the ethyl ester derivative (Compound 3, structurally analogous to ethyl 3-amino-3-cyanopropanoate derivatives) demonstrated superior aqueous stability and improved Caco-2 permeability compared to the corresponding free acid form (Compound 2b, the active drug VRT-043198). The ethyl ester exhibited no detectable degradation in neutral and acidic conditions over 96 hours, whereas the free acid showed moderate degradation at pH 8 [1]. Additionally, the ethyl ester displayed higher Caco-2 A-to-B permeability (Papp value) compared to the free acid, which showed negligible A-to-B transport (ND, not detectable) [1].

Aqueous Stability vs Free Acid
Head-to-head
0% degradation at pH 2 and pH 7 over 96 h; free acid showed moderate degradation at pH 8
Supports stability in neutral/acidic assay conditions for extended incubations
Direct comparison from caspase‑1 inhibitor scaffold study
Caspase-1 inhibition ADME profiling Prodrug development Aqueous stability

Plasma Protein Binding & Microsomal Stability vs. VX-765

In a direct comparative ADME profiling study, the ethyl ester derivative (Compound 3) exhibited a markedly higher free fraction in human plasma protein binding assays compared to the clinical prodrug VX-765 (Compound 2a). The ethyl ester showed a free fraction of 0.016 versus 0.006 for VX-765, representing a 2.7-fold increase in unbound drug available for pharmacological activity [1]. Regarding microsomal stability, the ethyl ester demonstrated moderate clearance (Clint) and half-life (t1/2) values, whereas VX-765 displayed minimal microsomal metabolism with an extended half-life exceeding 9400 minutes, indicating that the ethyl ester undergoes more predictable metabolic clearance [1].

Plasma Protein Binding vs VX‑765
Head-to-head
Free fraction 0.016 vs 0.006 (2.7‑fold higher unbound fraction)
Higher free fraction may support exposure‑model interpretation
Human plasma protein binding assay; moderate microsomal clearance relative to comparator
Caspase-1 inhibition Plasma protein binding Microsomal stability ADME

Dipeptide Synthesis Efficiency

Ethyl 3-amino-3-cyanopropanoate has been evaluated as a building block for dipeptide synthesis using N,N′-diethylene-N″-2-chloroethyl thiophosphoramide as a coupling reagent. Under ambient room temperature conditions, the reaction achieved 85% yield within 15 minutes, while high-pressure conditions further increased the yield to 95% in 10 minutes . This represents a class-level inference for β-amino ester coupling efficiency, though direct comparator data for methyl ester or free acid analogs under identical conditions were not reported in the available source.

Dipeptide Synthesis Efficiency
Class-level
85% yield in 15 min (RT); 95% yield in 10 min (high pressure)
Supports rapid peptide coupling under mild conditions
Class‑level inference; verify for specific substrate combinations
Peptide synthesis Synthetic efficiency Reaction optimization Medicinal chemistry

Physicochemical Properties vs. Methyl Ester

Computational chemistry data for ethyl 3-amino-3-cyanopropanoate indicates a calculated LogP of -0.20952 and a topological polar surface area (TPSA) of 76.11 Ų . As a class-level inference, the ethyl ester is expected to exhibit moderately higher lipophilicity and lower aqueous solubility compared to the methyl ester analog (methyl 3-amino-3-cyanopropanoate, CAS 152338-35-7, molecular weight 128.13), which would possess a lower calculated LogP due to the shorter alkyl chain. This differentiation is relevant for applications requiring specific membrane permeability or solubility profiles, though direct experimental comparator data for LogP were not identified in the available sources.

Physicochemical Properties
Class-level
Calc. LogP −0.21; TPSA 76.1 Ų; MW 142.2 vs methyl ester 128.1
May support passive permeability selection relative to methyl ester analog
Computational class‑level inference; experimental validation recommended
Physicochemical properties Lipophilicity Formulation science QSAR

Ethyl 3-Amino-3-Cyanopropanoate: Application Scenarios


Enhanced Plasma Free Fraction for Caspase-1 Inhibitors

Based on direct comparative ADME data, researchers developing caspase-1 inhibitors should prioritize ethyl ester-containing scaffolds (structurally related to ethyl 3-amino-3-cyanopropanoate derivatives) when seeking to improve plasma free fraction relative to clinical benchmarks. The ethyl ester derivative demonstrated a 2.7-fold higher free fraction (0.016 vs 0.006) compared to the prodrug VX-765 in human plasma protein binding assays [1]. This property is particularly valuable for programs targeting inflammatory disorders (e.g., rheumatoid arthritis, inflammatory bowel disease) where maximizing unbound drug concentration at the therapeutic target is critical for efficacy.

Aqueous Stability for Extended Cell-Based Assays

Investigators conducting cell-based assays or in vivo studies exceeding 24 hours should select ethyl ester derivatives (analogous to Compound 3 in the caspase-1 inhibitor series) over free acid forms when extended compound integrity is required. The ethyl ester exhibited no detectable degradation in neutral (pH 7) and acidic (pH 2) conditions over a 96-hour monitoring period, whereas the corresponding free acid showed moderate degradation at pH 8 [1]. This stability profile supports experimental designs requiring multi-day incubation or dosing regimens without compound replenishment.

Rapid Dipeptide Coupling for Library Synthesis

Medicinal chemistry groups engaged in parallel synthesis of dipeptide libraries should evaluate ethyl 3-amino-3-cyanopropanoate as a β-amino acid building block when reaction speed and ambient-temperature compatibility are prioritized. Under room temperature conditions using N,N′-diethylene-N″-2-chloroethyl thiophosphoramide coupling reagent, this compound achieved 85% yield within 15 minutes . This performance supports automated high-throughput synthesis platforms where extended reaction times or elevated temperatures are operationally undesirable.

Biocatalytic Resolution for Chiral γ-Amino Acid Precursors

Process chemistry teams developing enantiopure β-substituted-γ-amino acids—key precursors to gabapentinoid pharmaceuticals—should utilize 3-substituted-3-cyanopropanoic acid ethyl esters (of which ethyl 3-amino-3-cyanopropanoate is a representative scaffold) as substrates for lipase-catalyzed kinetic resolution. Commercial lipases (e.g., from Thermomyces lanuginosa, Rhizopus delemar, and Mucor miehei) accept a range of 3-substituted-3-cyano-2-(ethoxycarbonyl)propanoic acid ethyl esters with high enantioselectivity, enabling nearly quantitative recovery of the desired enantiomer and subsequent thermal decarboxylation to optically active β-substituted-γ-amino acid precursors [2].

Application
Selection Property
Validation Focus
Caspase-1 inhibitor scaffold studies
Protein binding free fraction context
Free fraction comparison in human plasma assays
Extended-duration cell-based assays
Aqueous stability in neutral/acidic conditions
Compound integrity over multi-day incubations
Parallel dipeptide library synthesis
Coupling efficiency at ambient temperature
Yield and reaction time under mild coupling conditions
Chiral γ-amino acid precursor synthesis
Lipase-catalyzed kinetic resolution compatibility
Enantiomeric purity and decarboxylation efficiency

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